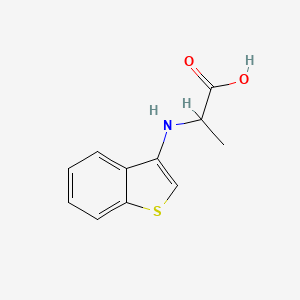
H-beta-(3-Benzothienyl)-Ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-beta-(3-Benzothienyl)-Ala-OH, also known as 3-(3-Benzothienyl)-L-beta-homoalanine, is a compound with significant interest in the fields of chemistry and biology. It is a beta-homo amino acid derivative, which means it has an additional methylene group compared to standard amino acids. This structural modification can impart unique properties to the compound, making it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-beta-(3-Benzothienyl)-Ala-OH typically involves the protection of the amino group, followed by the introduction of the benzothienyl group. One common method is the use of N-Boc protection, where the amino group is protected with a tert-butyloxycarbonyl (Boc) group. The protected amino acid is then subjected to a series of reactions to introduce the benzothienyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
H-beta-(3-Benzothienyl)-Ala-OH can undergo various chemical reactions, including:
Oxidation: The benzothienyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the benzothienyl group.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced benzothienyl derivatives.
Wissenschaftliche Forschungsanwendungen
H-beta-(3-Benzothienyl)-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of H-beta-(3-Benzothienyl)-Ala-OH involves its interaction with specific molecular targets. The benzothienyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound may also influence signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzothienylalanine: A similar compound with a standard alanine backbone.
Benzothienylglycine: Another derivative with a glycine backbone.
Benzothienylserine: A serine derivative with a benzothienyl group.
Uniqueness
H-beta-(3-Benzothienyl)-Ala-OH is unique due to its beta-homo amino acid structure, which imparts different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H11NO2S |
|---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
2-(1-benzothiophen-3-ylamino)propanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-7(11(13)14)12-9-6-15-10-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14) |
InChI-Schlüssel |
YPJJGMCMOHDOFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NC1=CSC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















